2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
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Overview
Description
2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that features a unique structure combining furan and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methylfurfural with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(5-methylfuran-2-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-4,5,7,8-tetrahydropyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
Uniqueness
What sets 2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H12N2O4 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12N2O4/c1-7-3-4-10(19-7)12-9(6-16)14(17)21-11-5-8(2)20-15(18)13(11)12/h3-5,12H,17H2,1-2H3 |
InChI Key |
DVICJWMBBNFJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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